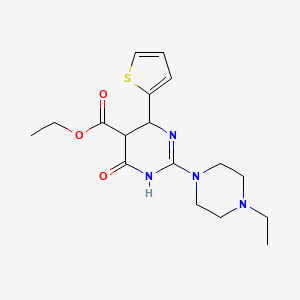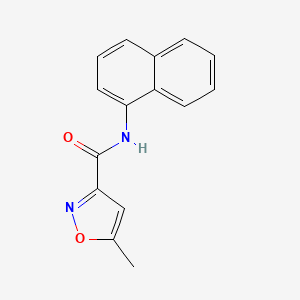![molecular formula C16H10Cl2N2OS2 B4741069 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4741069.png)
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone
Overview
Description
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone, also known as DTT, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme protein kinase CK2, which plays a critical role in various cellular processes, including cell growth, proliferation, and differentiation. DTT has been shown to have potential therapeutic applications in cancer and other diseases, making it an area of active research.
Mechanism of Action
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone exerts its effects by inhibiting the enzyme protein kinase CK2, which is involved in various cellular processes. CK2 is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting CK2, this compound can block the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. This compound is also stable and has a long shelf life, making it easy to handle and store.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound that may have off-target effects, and its effects may vary depending on the cell type and experimental conditions. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for research on 1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone. One area of active research is the development of this compound analogs with improved potency and selectivity. Another area of research is the identification of new therapeutic applications for this compound, including its potential use in the treatment of inflammatory diseases and neurodegenerative disorders. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cell types and experimental conditions.
Scientific Research Applications
1-(2,4-dichlorophenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}ethanone has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use in the treatment of other diseases, including inflammation, neurodegenerative disorders, and infectious diseases.
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-10-3-4-11(12(18)8-10)14(21)9-23-16-19-6-5-13(20-16)15-2-1-7-22-15/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMVOKHFSHUGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)SCC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-{[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741022.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4741030.png)
![2-[(5-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4741038.png)
![methyl 1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4741046.png)



![2-ethoxy-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4741070.png)
![ethyl 5-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B4741079.png)
![1-butyl-6-cyclopropyl-3-methyl-4-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4741080.png)
![methyl 8-(4-fluorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4741087.png)